(4E, 8E)-Sphingadienine-C18-1-phosphate is a significant sphingolipid metabolite that plays an essential role in cellular signaling pathways. Sphingolipids are vital components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis. The compound is characterized by its specific double bond configuration, which imparts distinct biological properties compared to other sphingolipid metabolites. Its chemical structure includes a long-chain fatty acid backbone with a phosphate group, contributing to its bioactivity in cellular functions.
(4E, 8E)-Sphingadienine-C18-1-phosphate can be synthesized from sphingosine through various chemical methods. It is also found in biological systems as a product of sphingolipid metabolism, particularly in mammalian cells where it is involved in signaling pathways related to cell survival and proliferation.
This compound belongs to the class of sphingolipids, specifically categorized as a phosphorylated sphingoid base. It is related to other sphingolipids such as sphingosine-1-phosphate and ceramide-1-phosphate, which also play critical roles in cellular signaling and membrane dynamics.
The synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate typically involves several key steps:
The reaction conditions for phosphorylation may include controlled temperatures and pH levels to optimize yield and purity. Isomerization often requires specific catalysts or conditions to favor the desired double bond configuration.
The molecular structure of (4E, 8E)-Sphingadienine-C18-1-phosphate can be described by the following data:
(4E, 8E)-Sphingadienine-C18-1-phosphate participates in various chemical reactions:
The reactions yield various sphingadienine derivatives and phosphorylated sphingolipids, which can further participate in biological processes.
The mechanism of action for (4E, 8E)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets:
This interaction underscores its role in mediating various cellular functions related to growth and apoptosis.
The physical and chemical properties of (4E, 8E)-Sphingadienine-C18-1-phosphate include:
Property | Value |
---|---|
CAS Number | 1419705-13-7 |
Molecular Formula | C₁₈H₃₆NO₅P |
Molecular Weight | 377.46 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
These properties are crucial for understanding its stability and reactivity under various conditions.
(4E, 8E)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:
This compound's unique properties make it valuable for advancing research across multiple scientific disciplines.
(4E, 8E)-Sphingadienine-C18-1-phosphate (SDP) is synthesized through sequential chemical and enzymatic steps that ensure precise double bond geometry and phosphate regiospecificity. The process typically initiates with a sphingoid base such as sphinganine, which undergoes selective phosphorylation at the C1 position using phosphorylating agents like phosphorus oxychloride (POCl₃) under controlled pH and temperature (7.0–8.5 pH, 0–4°C) . The resulting sphinganine-1-phosphate serves as the backbone for double bond installation. A critical chemoenzymatic approach employs recombinant sphingolipid Δ4-desaturases (e.g., from Arabidopsis thaliana) to introduce the E-configured double bond at C4, yielding sphingosine-1-phosphate intermediates [2] [4]. Subsequent Δ8-desaturation requires specialized catalysts; Saccharomyces cerevisiae Δ8-desaturase (encoded by DEGS2) or chemical catalysts like palladium complexes achieve the 8E configuration via stereoselective dehydrogenation [5]. Final purification leverages reversed-phase HPLC with evaporative light scattering detection, achieving >98% isomeric purity .
Table 1: Optimization Parameters for Chemoenzymatic Synthesis of SDP
Parameter | Chemical Phosphorylation | Δ4-Desaturation | Δ8-Desaturation |
---|---|---|---|
Catalyst | POCl₃ | Δ4-Desaturase | Pd/C or Δ8-Desaturase |
Reaction Medium | Anhydrous CH₂Cl₂ | Microsomal Membranes | Liposome Suspension |
Temperature | 0–4°C | 30°C | 25–37°C |
Key Byproducts | Cyclic phosphate esters | 4Z-Isomers | 8Z-Isomers |
Yield Optimization | N₂ atmosphere | NADPH regeneration | O₂ limitation |
The C18-fatty acid chain is incorporated during ceramide formation prior to phosphorylation. In vitro systems utilize ceramide synthases (CerS) with stearoyl-CoA to generate C18-ceramides, which are hydrolyzed by ceramidases to release the sphingadienine base for phosphorylation [4] [9]. Alternative routes employ protected serine derivatives (e.g., Garner’s aldehyde) in Ireland-Claisen rearrangements to construct the C18 backbone with predefined E,E-diene geometry prior to phosphorylation [2].
Sphingosine-1-phosphate lyase (SPL) irreversibly cleaves S1P and structurally related phosphates, including (4E, 8E)-sphingadienine-C18-1-phosphate, into (2E)-hexadecenal and ethanolamine phosphate [3] [7]. This catabolic activity positions SPL as a critical regulator of cellular sphingadienine-1-phosphate pools. In SPL-deficient models (Drosophila Sply mutants, SGPL1‒/‒ mice), SDP accumulates 3.5-fold in tissues, confirming SPL’s role in its homeostasis [10] [3]. SPL’s substrate promiscuity enables it to process diverse long-chain base phosphates (LCBPs), generating aldehydes that feed into phospholipid biosynthesis pathways. For example, the hexadecenal product is recycled into plasmalogens via peroxisomal pathways [7] [10].
Table 2: SPL-Dependent Metabolic Fates of Sphingadienine-1-Phosphate
Biological System | SPL Manipulation | SDP Accumulation | Downstream Metabolites | Functional Outcome |
---|---|---|---|---|
Drosophila melanogaster | Sply knockout | 4.2-fold ↑ | Hexadecenal ↓, Plasmalogens ↓ | Flight muscle defects [10] |
Human endothelial cells | LX2931 (SPL inhibitor) | 3.1-fold ↑ | Ethanolamine-P ↓ | Impaired T-cell trafficking [3] |
Oryza sativa (rice) | Os3BGlu6 mutation | 70% ↓ | Ceramides ↑, Stomatal dysfunction | Drought sensitivity [4] |
SPL expression inversely correlates with SDP-mediated signaling. In rice, mutations in Os3BGlu6 (a glucocerebrosidase) reduce SDP levels by impairing ceramide hydrolysis, demonstrating that SPL substrates are generated through salvage pathway activation [4]. Conversely, SPL overexpression in colon cancer models depletes SDP and attenuates its anti-proliferative effects by blocking Akt translocation [2] [10].
The (4E,8E) configuration is biosynthesized through spatially segregated desaturation reactions catalyzed by membrane-bound desaturases with distinct cofactor requirements. Δ4-desaturation occurs in the ER lumen and requires cytochrome b5, NADH-dependent b5 reductase, and molecular O₂. The desaturase (e.g., DEGS1 in mammals) abstracts pro-R hydrogens from C4/C5 of sphinganine-1-phosphate, generating the 4E double bond [5]. Δ8-desaturation operates via a parallel mechanism but exhibits unique stereoelectronic constraints. Insect-derived Δ8-desaturases (e.g., from Manduca sexta) incorporate a non-heme di-iron center that isomerizes 4-sphingenine into the 4E,8E-sphingadienine through syn dehydration [2].
Table 3: Enzymatic Complexes Catalyzing (4E,8E)-Configuration
Enzyme Complex | Organismal Source | Cofactors | Stereospecificity | Inhibitors |
---|---|---|---|---|
Δ4-Desaturase (D4D) | Arabidopsis thaliana | Cyt b5, NADH, O₂ | 4E (100%) | Fenpropimorph [5] |
Δ8-Desaturase (D8D) | Drosophila melanogaster | Fe²⁺ clusters, O₂ | 8E (85%), 8Z (15%) | 2-Hexadecynoic acid [2] |
Bifunctional DES1/D8D | Homo sapiens | FAD, NADPH | 4E,8E (>90%) | GT11 (mechanism-based) [5] |
Plant systems employ parallel pathways: In soybeans, Δ8-desaturation precedes Δ4-desaturation. The Δ8-sphinganine product of the initial desaturation is hydroxylated to form 4-hydroxy-8-sphingenine before Δ4-desaturation yields SDP’s sphingadienine backbone [5]. Fungal systems (e.g., Fusarium spp.) utilize 9-methyltransferase to generate branched-chain variants, but the 4E,8E geometry remains conserved in glucosylceramides [5]. Isomer fidelity is biologically critical—rice Os3BGlu6 mutants lacking (4E,8E)-ceramides show 40% reduced SDP and impaired drought responses, confirming the bioactivity dependence on this specific isomer [4].
Table 4: Key Structural and Biochemical Properties of (4E,8E)-Sphingadienine-C18-1-phosphate
Property | Value | Reference |
---|---|---|
Systematic Name | (2S,3R,4E,8E)-2-Amino-4,8-octadecadiene-1,3-diol-1-phosphate | |
Molecular Formula | C₁₈H₃₆NO₅P | [8] |
CAS Registry | 1419705-13-7 | [8] |
Molecular Weight | 377.46 g/mol | |
Biosynthetic Class | Phosphorylated sphingoid base | [5] |
Major Biological Source | Soy glucosylceramides, rice bran | [2] [4] |
Key Enzymes in Pathway | Sphingosine kinases, Δ4/Δ8-desaturases, SPL | [2] [4] [10] |
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